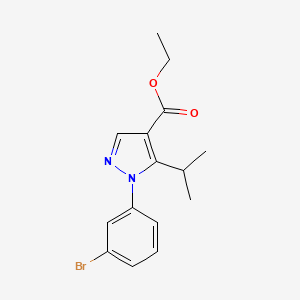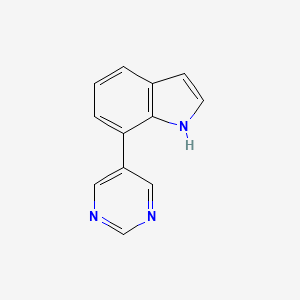
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an isopropyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-bromobenzoyl chloride with ethyl isopropylpyrazole-4-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction mechanism involves nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the bromobenzoyl chloride, leading to the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve yield and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Further studies are needed to fully understand its therapeutic potential and mechanism of action.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Alternatively, it may interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and require further research.
相似化合物的比较
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives to highlight its uniqueness:
Similar Compounds: Ethyl 1-(3-chlorophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate, Ethyl 1-(3-fluorophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate, Ethyl 1-(3-methylphenyl)-5-isopropyl-1H-pyrazole-4-carboxylate.
Uniqueness: The presence of the bromine atom in the bromophenyl group imparts unique chemical reactivity and biological activity to the compound. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
属性
分子式 |
C15H17BrN2O2 |
|---|---|
分子量 |
337.21 g/mol |
IUPAC 名称 |
ethyl 1-(3-bromophenyl)-5-propan-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H17BrN2O2/c1-4-20-15(19)13-9-17-18(14(13)10(2)3)12-7-5-6-11(16)8-12/h5-10H,4H2,1-3H3 |
InChI 键 |
CJVZADYPDAHCLB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-fluorophenyl)-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14766518.png)


![5-Bromo-4-phenylbenzo[d][1,3]dioxole](/img/structure/B14766538.png)









